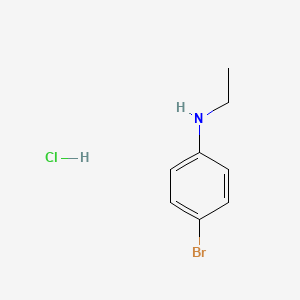

4-Bromo-N-ethylaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-N-ethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRALFFVIHHMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622902 | |

| Record name | 4-Bromo-N-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855949-09-6 | |

| Record name | Benzenamine, 4-bromo-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855949-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Anilines in Organic Synthesis

Halogenated anilines are a subclass of aniline (B41778) derivatives that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the aromatic ring. These compounds are of paramount importance in organic synthesis due to the unique reactivity conferred by the halogen substituent.

The carbon-halogen bond in these molecules provides a reactive handle for a multitude of chemical transformations. Most notably, halogenated anilines are key substrates in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. nih.govresearchgate.net These powerful synthetic methods allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, which is a fundamental requirement for building the complex molecular architectures of modern pharmaceuticals and electronic materials. chemrxiv.orgacs.org

Below is a table summarizing key synthetic reactions involving halogenated anilines:

| Reaction Type | Description | Significance |

| Suzuki-Miyaura Coupling | A palladium-catalyzed reaction that forms a carbon-carbon bond between the halogenated aniline and a boronic acid derivative. | Widely used for creating biaryl structures, which are common in pharmaceuticals and liquid crystals. |

| Buchwald-Hartwig Amination | A palladium-catalyzed reaction that forms a carbon-nitrogen bond between the halogenated aniline and an amine. | A primary method for synthesizing complex amines and N-aryl compounds. acs.org |

| Heck Reaction | A palladium-catalyzed reaction that forms a carbon-carbon bond between the halogenated aniline and an alkene. | Useful for synthesizing substituted styrenes and other vinylarenes. |

| Electrophilic Aromatic Substitution | The halogen atom directs further substitution on the aromatic ring, allowing for controlled synthesis of polysubstituted anilines. | Enables the creation of highly functionalized and complex molecular scaffolds. |

Overview of 4 Bromo N Ethylaniline Hydrochloride As a Key Intermediate

Within the family of halogenated anilines, 4-Bromo-N-ethylaniline hydrochloride stands out as a particularly useful chemical intermediate. This compound is the hydrochloride salt of 4-Bromo-N-ethylaniline, meaning it is treated with hydrochloric acid. This salt form enhances the compound's stability and solubility in aqueous solutions, which can be advantageous for certain reaction conditions and for ease of handling and storage.

The molecular structure of 4-Bromo-N-ethylaniline features a bromine atom at the para-position (position 4) of the aniline (B41778) ring, opposite the N-ethylamino group. This specific arrangement of functional groups makes it a highly valuable precursor. The bromine atom serves as an excellent leaving group and a site for cross-coupling reactions, while the N-ethylamino group can influence the electronic properties of the aromatic ring and can also be a site for further chemical modification.

This intermediate is primarily used in the synthesis of more complex molecules. For instance, the bromo-functional group is readily displaced or coupled to other molecular fragments, allowing for the construction of larger, more intricate structures. Its applications span the synthesis of active pharmaceutical ingredients (APIs), the development of new agrochemicals like herbicides, and the production of specialized dyes and pigments. chemicalbook.comguidechem.comchemicalbook.com

The properties of 4-Bromo-N-ethylaniline are detailed in the table below:

| Property | Value |

| Chemical Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol nih.gov |

| CAS Number | 68254-64-8 nih.gov |

| Appearance | Typically a liquid or low-melting solid |

| Hydrochloride Formula | C₈H₁₁BrClN sigmaaldrich.com |

| Hydrochloride CAS Number | 855949-09-6 sigmaaldrich.com |

Scope and Research Focus of the Compound Within Academic Domains

Strategic Halogenation and Amine Functionalization Approaches

This category of synthetic strategies focuses on the direct modification of aniline (B41778) or N-ethylaniline precursors through halogenation, or the functionalization of a pre-halogenated aromatic ring with an ethylamine (B1201723) group.

Electrophilic Aromatic Substitution on Precursors

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. In the context of synthesizing 4-Bromo-N-ethylaniline, this approach typically involves the bromination of an aniline-based precursor. The amine group (-NH2 or -NHEt) is a potent activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. quora.comyoutube.com

To achieve selective para-bromination and avoid the formation of di- or tri-brominated byproducts, the high reactivity of the aniline ring must be modulated. youtube.com A common strategy is the temporary protection of the amino group as an acetanilide. This is accomplished by reacting the aniline precursor with acetic anhydride (B1165640). The resulting acetamido group is still ortho-, para-directing but is less activating than the free amino group, which allows for more controlled monobromination. Subsequent hydrolysis of the acetamido group under acidic or basic conditions yields the desired bromoaniline. youtube.com

| Precursor | Reagents | Key Transformation | Product |

| Aniline | 1. Acetic anhydride 2. Bromine in acetic acid 3. H+ or OH- | Protection, Bromination, Deprotection | 4-Bromoaniline (B143363) |

| N-Ethylaniline | 1. Acetic anhydride 2. Bromine in acetic acid 3. H+ or OH- | Protection, Bromination, Deprotection | 4-Bromo-N-ethylaniline |

Direct Halogenation of N-Ethylanilines

The direct bromination of N-ethylaniline presents a more direct route, though it can be challenging to control the selectivity. The ethylamino group is strongly activating, making the aromatic ring susceptible to over-bromination, yielding di- and tri-brominated products. youtube.com

To favor the formation of the para-isomer, the reaction conditions must be carefully optimized. This includes the choice of solvent, temperature, and brominating agent. For instance, using a less polar solvent can decrease the reaction rate and improve selectivity. Similarly, employing a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), can provide better control over the halogenation process. researchgate.net

A study on the bromination of the closely related N,N-dimethylaniline demonstrated that dissolving the amine in glacial acetic acid followed by the gradual addition of bromine in the same solvent can lead to the precipitation of the 4-bromo derivative upon dilution with water. prepchem.com This suggests a similar approach could be effective for N-ethylaniline.

Copper(II) Chloride Catalyzed Halogenation Protocols

Copper(II) halides have emerged as effective catalysts for the regioselective halogenation of anilines under mild conditions. beilstein-journals.org Copper(II) chloride (CuCl₂) and copper(II) bromide (CuBr₂) can be used for the para-chlorination and para-bromination of unprotected anilines, respectively. beilstein-journals.org

The reaction mechanism is believed to involve the oxidation of the aniline by Cu(II), followed by the addition of the halide. beilstein-journals.org The use of ionic liquids as solvents can enhance the reaction rate and selectivity by ensuring a homogeneous mixture of the reactants. A key advantage of this protocol is that it often proceeds with high yield and high regioselectivity for the para-substituted product without the need for a protecting group. beilstein-journals.org This approach offers a more environmentally friendly alternative to traditional methods that require additional protection and deprotection steps. beilstein-journals.org

| Catalyst | Halogen Source | Substrate | Key Features |

| Copper(II) Bromide (CuBr₂) | CuBr₂ | Unprotected Anilines | High para-selectivity, mild conditions, no protecting group needed. beilstein-journals.org |

| Copper(II) Chloride (CuCl₂) | CuCl₂ | Unprotected Anilines | High para-selectivity, can be performed in ionic liquids. beilstein-journals.org |

Precursor-Based Synthetic Routes

These routes involve the synthesis of an intermediate which is then converted to the final product. This multi-step approach often allows for greater control over the final structure and purity.

Reduction of Nitroaromatic Precursors to Anilines

A well-established and widely used method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. sci-hub.st For the synthesis of 4-Bromo-N-ethylaniline, this would involve the reduction of a suitable nitroaromatic precursor, such as 1-bromo-4-nitrobenzene.

The reduction of the nitro group to an amine can be achieved using a variety of reducing agents and catalytic systems. sci-hub.st Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective. sci-hub.st The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions. sci-hub.st

Following the reduction to 4-bromoaniline, the subsequent ethylation of the amino group would be required to yield the final product.

Alkylation of Bromoanilines to N-Ethylanilines

The final step in a precursor-based synthesis, or a standalone method starting from 4-bromoaniline, is the N-alkylation of the amino group. This involves the introduction of an ethyl group onto the nitrogen atom of 4-bromoaniline.

This transformation can be achieved through several methods. A common approach is the reaction of 4-bromoaniline with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base to neutralize the hydrogen halide byproduct. Another method is reductive amination, which involves the reaction of 4-bromoaniline with acetaldehyde (B116499) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). google.com This latter method is often preferred due to its mild conditions and high selectivity for the mono-ethylated product. A procedure for the N,N-dimethylation of 4-bromoaniline using paraformaldehyde and sodium cyanoborohydride in acetic acid has been reported, which can be adapted for N-ethylation by using acetaldehyde instead of paraformaldehyde. researchgate.net

| Starting Material | Reagents | Method | Product |

| 4-Bromoaniline | Ethyl iodide, Base | Direct Alkylation | 4-Bromo-N-ethylaniline |

| 4-Bromoaniline | Acetaldehyde, NaBH₄ | Reductive Amination | 4-Bromo-N-ethylaniline |

Optimization of Reaction Conditions and Isolation Techniques

The synthesis of 4-bromo-N-ethylaniline typically proceeds via the electrophilic bromination of N-ethylaniline. However, achieving high yields and regioselectivity for the para-substituted product requires careful optimization of various reaction parameters. The subsequent conversion to the hydrochloride salt is generally a straightforward acid-base reaction.

Key parameters for optimization in the bromination step include the choice of brominating agent, solvent, temperature, and reaction time. While elemental bromine can be used, it often leads to the formation of multiple brominated byproducts. google.com Alternative brominating agents such as N-bromosuccinimide (NBS) are often preferred for their milder nature and improved selectivity.

The choice of solvent plays a crucial role in modulating the reactivity of the brominating agent and the substrate. Solvents ranging from polar protic, like acetic acid, to non-polar, like carbon tetrachloride, have been employed in the bromination of anilines. prepchem.com The reaction temperature is another critical factor; lower temperatures generally favor higher selectivity but may require longer reaction times.

To illustrate the impact of these parameters, a series of hypothetical optimization experiments for the bromination of N-ethylaniline are presented in Table 1.

Table 1: Optimization of Bromination Conditions for N-ethylaniline

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4-Bromo-N-ethylaniline (%) |

|---|---|---|---|---|---|

| 1 | Br₂ | Acetic Acid | 25 | 2 | 65 |

| 2 | Br₂ | Acetic Acid | 0 | 4 | 75 |

| 3 | NBS | Acetonitrile | 25 | 3 | 85 |

| 4 | NBS | Acetonitrile | 0 | 6 | 92 |

Following the bromination reaction, the isolation and purification of 4-Bromo-N-ethylaniline are critical to obtaining a high-purity product. A common workup procedure involves quenching the reaction with a reducing agent, such as sodium bisulfite, to remove any excess bromine. The product is then typically extracted into an organic solvent.

Further purification can be achieved through column chromatography or recrystallization. prepchem.com Recrystallization from a suitable solvent system, such as ethanol (B145695)/water, is often effective in removing isomeric impurities and unreacted starting material.

The final step in the synthesis of this compound involves dissolving the purified free base in a suitable solvent, such as diethyl ether or isopropanol, and treating it with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt, being less soluble, precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

Comparison of Synthetic Efficiency and Regioselectivity

The primary challenge in the synthesis of 4-Bromo-N-ethylaniline is achieving high regioselectivity for the para-isomer over the ortho- and di-brominated products. The ethylamino group is an activating, ortho-, para-directing group, making the formation of a mixture of isomers likely. Two main strategies can be employed to synthesize 4-Bromo-N-ethylaniline: direct bromination of N-ethylaniline and a protective group strategy.

Direct Bromination: This is the most straightforward approach, involving the direct reaction of N-ethylaniline with a brominating agent. As discussed, the key to success lies in the careful selection of the brominating agent and reaction conditions to favor para-substitution. While less atom-economical due to the potential for byproduct formation, its simplicity is a significant advantage.

Protective Group Strategy: To enhance regioselectivity, the amino group of N-ethylaniline can be protected prior to bromination. Acylation of the amino group to form N-ethylacetanilide, for instance, reduces its activating effect and introduces steric hindrance that strongly favors para-bromination. The acetyl group can then be removed by hydrolysis to yield the desired 4-Bromo-N-ethylaniline. While this multi-step approach is longer, it often provides a higher yield of the pure para-isomer.

A comparison of the synthetic efficiency and regioselectivity of these two approaches is summarized in Table 2.

Reactivity of the Amino Group

The nitrogen atom of the amino group in 4-Bromo-N-ethylaniline possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic is the foundation for its reactivity in several key organic reactions.

N-Alkylation and Quaternization Reactions

The nucleophilic nitrogen can participate in N-alkylation reactions when treated with alkyl halides. This process introduces an additional alkyl group onto the nitrogen atom. For instance, the reaction with methyl iodide would yield 4-bromo-N-ethyl-N-methylaniline.

Further alkylation of the resulting tertiary amine can lead to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. These salts are ionic compounds with a positively charged nitrogen atom, which can be useful in various synthetic applications, including as phase-transfer catalysts. The stability of these N-alkylated products is influenced by the electron-donating nature of the alkyl groups, which helps to stabilize any positive charge that develops on the nitrogen atom during reactions. mdpi.com

Acylation Processes

Acylation of the amino group is a common transformation, typically achieved by reacting 4-Bromo-N-ethylaniline with acylating agents such as acid chlorides or anhydrides. This reaction forms an amide linkage. For example, treatment with acetyl chloride in the presence of a base would produce N-(4-bromophenyl)-N-ethylacetamide. This reaction is significant as the resulting amide is generally less susceptible to oxidation and electrophilic substitution on the ring compared to the parent amine.

Diazotization and Transformations of Diazonium Salts

As a secondary aromatic amine, 4-Bromo-N-ethylaniline itself cannot be directly diazotized. However, the primary amine analogue, 4-bromoaniline, readily undergoes diazotization. This reaction involves treating the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt (e.g., 4-bromobenzenediazonium (B8398784) chloride). organic-chemistry.orgbyjus.comspcmc.ac.in

These diazonium salts are highly versatile intermediates and can undergo a variety of transformations:

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, such as chloro, bromo, or cyano groups, using copper(I) salts as catalysts.

Schiemann Reaction: Replacement of the diazonium group with fluorine is achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of copper(I) salts.

Azo Coupling: Diazonium salts act as electrophiles and can react with activated aromatic rings (like phenols or anilines) to form brightly colored azo compounds, which are widely used as dyes. byjus.comlearncbse.in This reaction proceeds via electrophilic substitution. byjus.com

The stability of aromatic diazonium salts, compared to their unstable aliphatic counterparts, is attributed to the delocalization of the positive charge over the benzene ring. spcmc.ac.inlearncbse.in

Table 1: Selected Transformations of Diazonium Salts

| Reaction Name | Reagents | Product Type |

|---|---|---|

| Sandmeyer | CuCl / HCl, CuBr / HBr, CuCN / KCN | Aryl Chloride, Aryl Bromide, Aryl Cyanide |

Protonation and Anilinium Salt Formation

The basic nature of the amino group allows it to be readily protonated by acids to form an anilinium salt. The starting compound, this compound, is itself an example of such a salt. In this form, the nitrogen atom bears a positive charge, and its lone pair is no longer available for reaction. This protonation deactivates the benzene ring towards electrophilic aromatic substitution. If nitration were performed under strongly acidic conditions, the formation of the anilinium ion directs incoming electrophiles to the meta-position. byjus.comlearncbse.in The formation of these salts, such as anilinium triflates, is a key step in creating certain reactive intermediates for synthesis. researchgate.net

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional group that opens up avenues for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Carbon-Bromine Bond Activation in Cross-Coupling Reactions

The carbon-bromine (C-Br) bond in 4-Bromo-N-ethylaniline can be activated by various transition metal catalysts, most notably palladium and nickel complexes. This activation is the initial step in numerous cross-coupling reactions that are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, linking the 4-(N-ethylamino)phenyl group to another aryl, heteroaryl, or alkyl group. For example, reacting 4-bromo-N-ethylaniline with phenylboronic acid under Suzuki conditions would yield N-ethyl-[1,1'-biphenyl]-4-amine. Research has demonstrated the successful use of Suzuki coupling with derivatives of 4-bromoaniline to synthesize complex molecules with specific electronic and optical properties. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a powerful method for synthesizing more complex secondary or tertiary amines.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to produce an aryl-substituted alkyne.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are also effective for C-N cross-coupling reactions. Recent methodologies have shown that inexpensive nickel sources can catalyze the amination of aryl halides at room temperature under light irradiation, offering a milder alternative to traditional methods. nih.gov

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Base | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N |

| Heck | Alkene | Pd catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (sp) |

| Nickel-Catalyzed Amination | Amine | Ni catalyst, Light | C-N |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a significant reaction pathway for aryl halides. Unlike typical SN1 and SN2 reactions, the SNAr mechanism for compounds like this compound involves the attack of a nucleophile on the aromatic ring. The presence of the bromine atom, a halogen, on the benzene ring makes the compound susceptible to nucleophilic attack, a reaction class that is useful for the functionalization of aryl compounds. fishersci.co.ukchemicalbook.com The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring, forming a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the leaving group (bromide ion). chemistrysteps.com

Aromatic Ring Functionalization and Modifications

The aromatic ring of this compound is a versatile scaffold for further chemical modifications, primarily through cross-coupling reactions. The carbon-bromine bond is a key site for functionalization, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

A prominent example of such functionalization is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples the aryl halide with an organoboron compound, such as an arylboronic acid, to form a biaryl system. Research has demonstrated the successful Suzuki coupling of 4-bromoaniline derivatives with various arylboronic acids. nih.gov For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a related compound, was reacted with different boronic acids in the presence of a Pd(PPh₃)₄ catalyst and a base like K₃PO₄ to yield both monosubstituted and bisubstituted products. nih.gov The bromo group on the aniline-derived aryl moiety was found to be more reactive and substituted preferentially over a bromo group on a thiophene (B33073) ring, indicating a degree of regioselectivity. nih.gov

This methodology allows for the incorporation of a wide array of functionalized aryl groups onto the aniline ring, significantly diversifying the molecular structure for applications in materials science and medicinal chemistry. chemicalbook.comnih.gov

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acid (1 eq) | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 33-40% (monosubstituted) | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acid (2 eq) | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 31-46% (bisubstituted) | nih.gov |

Electrocatalytic and Electrochemical Transformations

Information regarding the specific electrocatalytic and electrochemical transformations of this compound is not detailed in the available research literature.

Photochemical Reactivity and Rearrangements

The photochemical behavior of this compound is influenced by its ability to absorb ultraviolet light. Aromatic amines like 4-bromoaniline can absorb light at wavelengths greater than 290 nm, which suggests they may be susceptible to direct photolysis by sunlight. nih.gov This absorption of light energy can promote the molecule to an excited state, potentially leading to the cleavage of the carbon-bromine bond. The C-Br bond is often the most photolabile site in such molecules, and its homolytic cleavage would generate an aryl radical and a bromine radical. These reactive intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or coupling reactions. The regioselectivity of such reactions would be dictated by the initial position of the bromine atom, with the radical initially forming at the C4 position of the aniline ring.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govsigmaaldrich.com This methodology utilizes a photocatalyst (PC), often a ruthenium or iridium complex, that becomes a potent oxidant and reductant upon excitation with visible light. beilstein-journals.org

In the context of this compound, photoredox catalysis could facilitate its transformation through single-electron transfer (SET) processes. sigmaaldrich.com The reaction can proceed through two main cycles:

Oxidative Quenching: The excited photocatalyst (PC*) is oxidized by an electron acceptor. The resulting, more powerfully oxidizing PC⁺ can then accept an electron from a substrate.

Reductive Quenching: The excited photocatalyst (PC*) is reduced by an electron donor (like an amine). The resulting, more powerfully reducing PC⁻ can then donate an electron to a substrate. beilstein-journals.orgacs.org

Given the presence of the N-ethylaniline moiety, the compound could act as an electron donor to quench the excited photocatalyst, generating an amine radical cation. acs.org Alternatively, the bromo-substituted ring could engage with the photocatalytic cycle as a radical precursor. For example, the excited photocatalyst could transfer an electron to the aryl bromide, leading to the cleavage of the C-Br bond and formation of an aryl radical, which can then be used in C-C or C-heteroatom bond-forming reactions.

| Photocatalyst | Typical Excitation | Function | Reference |

|---|---|---|---|

| [Ru(bpy)₃]Cl₂ | Visible Light (Blue LEDs) | Facilitates Single-Electron Transfer (SET) | nih.govacs.org |

| Iridium Complexes | Visible Light | Used in various photoredox transformations | beilstein-journals.org |

Mechanistic Insights into Reactive Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes.

Nucleophilic Aromatic Substitution: The most common mechanism is the addition-elimination pathway. Here, a nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key, and it is enhanced by electron-withdrawing groups. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com An alternative, the elimination-addition (or benzyne) mechanism, can occur with very strong bases. It involves the initial deprotonation of a hydrogen atom ortho to the bromine, followed by the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation to give the final product. chemistrysteps.com

Suzuki-Miyaura Cross-Coupling: The catalytic cycle for this palladium(0)-catalyzed reaction is well-established and involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-N-ethylaniline derivative, forming a Pd(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron compound.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

Photoredox Catalysis: The mechanism is initiated by the absorption of visible light by a photocatalyst (PC). The excited photocatalyst (PC*) can then engage in a single-electron transfer (SET) with a substrate. For an aryl bromide like 4-Bromo-N-ethylaniline, a plausible pathway involves the excited catalyst donating an electron to the aryl bromide (reductive quenching of the substrate). This forms a radical anion, which rapidly fragments to yield an aryl radical and a bromide ion. This aryl radical is a key intermediate that can participate in various bond-forming reactions, propagating a chain reaction or being trapped by another reagent to form the final product. The photocatalyst is regenerated in a subsequent redox event, completing the catalytic cycle. beilstein-journals.orgacs.org

Applications As a Synthetic Building Block in Complex Molecular Architectures

Precursor in Heterocyclic Compound Synthesis

The unique substitution pattern of 4-Bromo-N-ethylaniline hydrochloride makes it an ideal starting material for the construction of a variety of heterocyclic compounds. These structures form the core of many pharmaceuticals, agrochemicals, and functional materials.

Indole (B1671886) Derivatives (e.g., Fischer Indole Cyclization, Wender Synthesis Analogs)

The indole scaffold is a cornerstone in medicinal chemistry. 4-Bromo-N-ethylaniline is a key precursor for synthesizing indoles with specific substitution patterns, particularly those functionalized at the N1 and C5 positions.

Fischer Indole Cyclization: The Fischer indole synthesis is a classic and reliable method for constructing the indole ring. wikipedia.orgbyjus.com The process involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org To utilize 4-Bromo-N-ethylaniline in this synthesis, it must first be converted to its corresponding hydrazine, N-(4-bromophenyl)-N-ethylhydrazine. This derivative is then condensed with a suitable carbonyl compound (e.g., a ketone like acetone) to form a hydrazone. Under acidic conditions, this hydrazone undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the final indole product. byjus.com

The resulting molecule is specifically a 1-ethyl-5-bromo-indole derivative. The N-ethyl group from the starting aniline (B41778) is retained on the indole nitrogen, and the bromine atom remains at the 5-position of the indole ring. This method provides a direct route to N-alkylated, C5-halogenated indoles, which are important intermediates for further functionalization. rsc.org

Wender Synthesis Analogs: The Wender indole synthesis provides an alternative route to indoles, particularly useful for constructing complex polycyclic systems. The original synthesis involves the reaction of an ortho-lithiated N-protected aniline derivative with an α-halo ketone. researchgate.net While not a direct application, 4-Bromo-N-ethylaniline can be envisioned as a precursor for Wender-type syntheses. The synthetic strategy would involve protecting the N-ethylamino group and then performing a metal-halogen exchange (e.g., with n-butyllithium) on the bromo-substituent to generate a lithiated intermediate. This intermediate, however, would be para to the amino group. To create a true Wender analog, an ortho-bromo isomer or a subsequent ortho-directing metalation step would be necessary. This highlights the potential for using bromoanilines as precursors to organometallic reagents for indole synthesis. researchgate.net

Quinoline Scaffolds

Quinolines are another class of nitrogen-containing heterocycles with significant applications in drug discovery. nih.gov The Doebner-von Miller reaction is a well-established method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis. wikipedia.org

4-Bromo-N-ethylaniline can serve as the aniline component in this reaction. For example, its reaction with an α,β-unsaturated aldehyde like acrolein, in the presence of an acid catalyst, would proceed via a nucleophilic conjugate addition of the aniline to the unsaturated system. wikipedia.org Subsequent cyclization and oxidation would lead to the formation of a 6-bromo-1-ethylquinolinium salt. The N-ethyl group participates directly in the formation of the heterocyclic ring, resulting in a quaternary quinolinium product. These substituted quinolines are valuable scaffolds in medicinal chemistry and materials science. researchgate.netslideshare.net

| Reaction | Reactants | Key Conditions | Product Class |

| Doebner-von Miller Reaction | 4-Bromo-N-ethylaniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, H₂SO₄) | 6-Bromo-1-ethylquinolinium Derivatives |

Fused Dithiazines and Other Heterocycles

The reactivity of the aniline moiety in 4-Bromo-N-ethylaniline allows for its use in the synthesis of sulfur-nitrogen containing heterocycles.

Fused Dithiazines: One notable reaction is the Herz reaction, which involves treating an aniline with disulfur (B1233692) dichloride (S₂Cl₂). mdpi.com This reaction typically forms a 1,2,3-benzodithiazolylium chloride, known as a Herz salt. Applying this reaction to 4-Bromo-N-ethylaniline would be expected to produce a 6-bromo-1-ethyl-1,2,3-benzodithiazolylium salt. Such fused dithiazine structures are precursors to other complex heterocycles and have applications in materials chemistry. mdpi.com More complex, multi-step syntheses involving substituted anilines can also lead to the formation of fused dithiazine systems like pyrazolo[3,4-e] acs.orgresearchgate.netnih.govdithiazines. acs.orgresearchgate.net

Other Heterocycles via Cross-Coupling: The bromine atom on the aromatic ring is a key functional group that enables the synthesis of a vast range of other heterocyclic structures through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. nih.govresearchgate.net By reacting 4-Bromo-N-ethylaniline with various organoboron reagents (e.g., heterocyclic boronic acids), the bromine can be replaced with a new carbon-carbon bond, linking the aniline core to other heterocyclic systems like thiophenes or pyridines. mdpi.comunimib.it This approach is fundamental in building complex molecules for materials science and pharmaceuticals. researchgate.net

| Reaction | Reagents | Key Conditions | Product Class |

| Herz Reaction | Disulfur dichloride (S₂Cl₂) | Acetic Acid or other solvent | Fused 1,2,3-Benzodithiazolylium Salts |

| Suzuki Coupling | Heterocyclic Boronic Acid, Pd Catalyst, Base | Inert Atmosphere, Heat | N-ethyl-4-(heteroaryl)anilines |

Azo Dye Synthesis

Azo dyes represent the largest class of synthetic colorants used in various industries. Their synthesis centrally involves the reaction of a diazotized aromatic amine with a coupling partner. 4-Bromo-N-ethylaniline is an excellent precursor for producing azo dyes. iiste.org

The synthesis begins with the diazotization of this compound. This is achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). researchgate.net This process converts the primary amino group into a highly reactive diazonium salt.

This diazonium salt is then immediately reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. impactfactor.orgrsc.org The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling partner, forming a stable azo bond (-N=N-), which links the two aromatic systems. The resulting molecule is a highly conjugated azo dye. The N-ethyl group on the original aniline acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore, thereby influencing the final color of the dye. iiste.org

| Step | Reagents | Temperature | Intermediate/Product |

| 1. Diazotization | 4-Bromo-N-ethylaniline HCl, NaNO₂, HCl | 0–5 °C | 4-Bromo-N-ethylbenzenediazonium chloride |

| 2. Azo Coupling | Diazonium Salt, Coupling Component (e.g., 2-Naphthol) | 0–5 °C | Substituted Azo Dye |

Utility in Polymer Science and Material Precursors

The electronic properties of the N-ethylaniline core, combined with the synthetic versatility of the bromo-substituent, make this compound a valuable building block for advanced materials.

Precursors for Electrochromic Probes and Styryl Compounds

Electrochromic Probes: While direct synthesis of electrochromic probes from this specific compound is not widely documented, its structure is highly suitable for such applications. N-alkylanilines are well-known electron-donating moieties. This donor characteristic is a key component of the donor-π-acceptor (D-π-A) architecture common in electrochromic materials. The bromo- group can be readily converted using cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce conjugated π-systems or acceptor groups, thereby creating a D-π-A molecule. The ability to tune the electronic properties by modifying the molecule at this position makes it a promising precursor for custom-designed electrochromic materials.

Styryl Compounds: Styryl dyes are a class of compounds characterized by a donor and an acceptor group connected by a vinylene bridge (-CH=CH-). They are known for their strong fluorescence and are used as fluorescent probes and in nonlinear optical materials. nih.govmdpi.com 4-Bromo-N-ethylaniline serves as an excellent starting point for the donor portion of a styryl dye. mdpi.com

A typical synthesis involves a palladium-catalyzed coupling reaction, such as the Heck reaction, between 4-Bromo-N-ethylaniline and an alkene bearing an electron-acceptor group. Alternatively, the aniline can be first converted to an aldehyde via the Vilsmeier-Haack reaction, followed by a Knoevenagel or Wittig-type condensation with a compound containing an active methylene (B1212753) group (e.g., malononitrile) to form the styryl linkage. nih.gov The N-ethyl group enhances the electron-donating strength of the aniline moiety, which is crucial for the push-pull electronic mechanism that gives these dyes their characteristic photophysical properties. semanticscholar.org

Role in Polymer Synthesis

This compound serves as a specialized monomer unit for the synthesis of functionalized conducting polymers. Its integration into polymer chains, particularly those based on polyaniline (PANI), allows for the precise tuning of the final material's electronic, physical, and chemical properties. The N-ethyl substituent enhances the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent polyaniline. researchgate.net This improved processability is crucial for the fabrication of polymer-based electronic devices and coatings.

The bromine atom on the phenyl ring introduces a site for post-polymerization modification. This halogen can be replaced or coupled with other functional groups through various chemical reactions, such as Suzuki or Heck cross-coupling reactions. This versatility allows for the grafting of different moieties onto the polymer backbone, enabling the creation of materials with tailored properties for specific applications, such as sensors or advanced composites.

The general approach to synthesizing polymers using N-ethylaniline derivatives involves oxidative polymerization. researchgate.net In this process, the monomer is oxidized chemically or electrochemically, leading to the formation of radical cations that subsequently couple to form the polymer chain. The presence of the bromo- and ethyl- groups influences the polymerization kinetics and the morphology of the resulting polymer. For instance, copolymers of aniline and N-ethylaniline have been synthesized to synergistically combine the high conductivity of polyaniline with the enhanced processability of poly(N-ethylaniline). escholarship.org The reactivity of the monomers can be studied to control the final copolymer composition. escholarship.org

Table 1: Polymer Systems Derived from Aniline and its Derivatives

| Polymer System | Monomers | Polymerization Method | Key Characteristics | Reference |

|---|---|---|---|---|

| Poly(N-ethylaniline) (PNETA) | N-ethylaniline | Aqueous polymerization with an oxidant (e.g., Ammonium (B1175870) persulfate) | Soluble in organic solvents like m-cresol; forms a conducting emeraldine (B8112657) salt phase. | researchgate.net |

| Poly(aniline-co-N-ethylaniline) | Aniline, N-ethylaniline | Oxidative copolymerization | Combines conductivity of polyaniline with the processability of PNETA; final composition depends on monomer feeding ratio. | escholarship.org |

| Poly[N,N-(phenylamino)disulfides] | Aniline derivatives, Sulfur monochloride (S2Cl2) | Condensation polymerization | Air and moisture stable; synthesis performed at reduced temperatures (-90 °C). | nih.gov |

Role in Catalyst and Ligand Development

This compound is a valuable precursor in the field of organometallic chemistry for the development of sophisticated ligands and catalysts. The aniline core structure provides a platform for synthesizing ligands that can coordinate with transition metals to form catalytically active complexes. The nitrogen atom of the aniline is a key coordination site, and the aromatic ring can be further functionalized to modulate the steric and electronic properties of the resulting ligand.

A significant application of bromoaniline derivatives is in the synthesis of Schiff base ligands. These are typically formed by the condensation reaction between an amine and an aldehyde or ketone. For example, related compounds like 4-bromo-2-methylaniline (B145978) have been used to create bidentate α-diimine ligands. researchgate.net These ligands are crucial in forming highly active late transition metal catalysts, such as those based on nickel or palladium, which are employed in the polymerization of α-olefins. researchgate.net The structure of the ligand, heavily influenced by the substituents on the aniline precursor, has a significant impact on the properties of the resulting polymer and the catalytic activity. researchgate.net

Furthermore, the bromine atom on the aniline ring is a key functional handle for more complex ligand synthesis, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki reaction. mdpi.comresearchgate.net This allows for the coupling of the bromoaniline core with various aryl boronic acids, leading to the creation of larger, more complex ligand architectures. mdpi.comresearchgate.netmdpi.com These tailored ligands can be used to fine-tune the performance of catalysts for a wide range of organic transformations.

Table 2: Applications of Bromoaniline Derivatives in Ligand and Catalyst Synthesis

| Precursor Derivative | Resulting Ligand/Catalyst Type | Synthetic Reaction | Application | Reference |

|---|---|---|---|---|

| 4-Bromo-2-methylaniline | Bidentate α-diimine ligand | Condensation with 2,3-butanedione | Ligand for late transition metal catalysts used in α-olefin polymerization. | researchgate.net |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pyrazine (B50134) carboxamide derivatives | Suzuki cross-coupling reaction | Used to synthesize compounds with potential biological activity. | mdpi.com |

| 4-Bromo-2-methylaniline | Thiophene-based imines | Condensation followed by Suzuki cross-coupling | Synthesis of molecules with non-linear optical properties. | mdpi.comresearchgate.net |

Contributions to Biochemical Assay Methodologies (e.g., enzyme interaction studies)

The structural motif of 4-bromoaniline (B143363) is a key component in the design and synthesis of molecules used in biochemical assays, particularly for studying enzyme-inhibitor interactions. While research may not always use this compound directly, closely related derivatives serve as foundational building blocks for creating potent and selective enzyme inhibitors.

A notable example is the use of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives to probe and inhibit the activity of alkaline phosphatase (ALP). mdpi.com In one study, a series of these compounds were synthesized and evaluated for their ability to inhibit human placental alkaline phosphatase. One derivative, in particular, emerged as a highly potent inhibitor. mdpi.com

Enzyme kinetic studies are a crucial component of these biochemical assays. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, researchers can determine the mechanism of inhibition. For the potent pyrazine carboxamide derivative, kinetic analysis using a Lineweaver-Burk plot revealed it to be a competitive inhibitor of alkaline phosphatase. mdpi.com This indicates that the inhibitor molecule binds to the active site of the enzyme, thereby competing with the natural substrate. Such studies are fundamental for understanding enzyme mechanisms and for the development of new therapeutic agents. Molecular docking studies can further elucidate the specific interactions between the inhibitor and amino acid residues in the enzyme's active site. mdpi.com

Table 3: Enzyme Inhibition Study using a Bromoaniline Derivative

| Inhibitor Class | Target Enzyme | Key Finding (IC50) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Human Placental Alkaline Phosphatase (ALP) | 1.469 ± 0.02 µM | Competitive Inhibition | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-N-ethylaniline hydrochloride, ¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in the molecule.

Due to the protonation of the nitrogen atom in the hydrochloride salt, the electron-withdrawing effect on the adjacent protons is enhanced, leading to characteristic downfield shifts compared to the free base. The expected ¹H NMR spectrum in a suitable deuterated solvent (such as DMSO-d₆ or D₂O) would exhibit distinct signals corresponding to the ethyl group and the aromatic protons.

The ethyl group protons typically present as a triplet and a quartet. The methyl (CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would be split into a quartet by the methyl protons. The aromatic region would display a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, often appearing as two distinct doublets. A broad signal, attributable to the two protons on the positively charged nitrogen atom (N⁺H₂), is also anticipated, the chemical shift of which can be highly dependent on solvent and concentration.

Based on spectral data from analogous compounds like 4-bromoaniline (B143363) and 4-bromo-N,N-dimethylaniline, a predicted assignment for the proton signals of this compound is detailed below. chemicalbook.comchemicalbook.comspectrabase.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet (t) | ~7.2 |

| CH₂ (Ethyl) | ~3.2 - 3.4 | Quartet (q) | ~7.2 |

| Ar-H (ortho to N⁺H₂) | ~6.7 - 6.9 | Doublet (d) | ~8.5 |

| Ar-H (ortho to Br) | ~7.4 - 7.6 | Doublet (d) | ~8.5 |

| N⁺H₂ | Variable (Broad) | Singlet (br s) | N/A |

Note: Predicted values are based on analysis of similar chemical structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and instrumental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are vital for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is characterized by absorption bands indicative of the aromatic ring, the alkyl chain, and, crucially, the anilinium ion (Ar-N⁺H₂R).

The formation of the hydrochloride salt from the secondary amine results in the appearance of prominent N⁺-H stretching bands. These bands are typically broad and located in the 2400-3000 cm⁻¹ region, which is a hallmark of ammonium (B1175870) salts.

Other key absorptions include C-H stretching vibrations from both the aromatic ring (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹). The C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the anilinium ion and the C-Br stretching vibration will also be present at lower frequencies. A comparative analysis with spectra of aniline (B41778) hydrochloride, N-ethylaniline, and 4-bromoaniline supports these assignments. chemicalbook.comchemicalbook.comnist.gov

Table 2: Characteristic IR/FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N⁺-H Stretch (Anilinium ion) | 2400 - 3000 | Strong, Broad |

| Ar C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Ethyl) | 2850 - 2980 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

| N⁺-H Bend | 1500 - 1600 | Medium |

| C-N Stretch | 1180 - 1360 | Medium |

| C-Br Stretch | 500 - 650 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of aromatic compounds like this compound is dominated by π → π* transitions of the benzene ring.

The spectrum is expected to show characteristic absorption bands similar to those of other substituted anilines. For comparison, 4-bromoaniline exhibits absorption maxima (λ_max) around 245 nm and 296 nm. nih.gov The presence of the N-ethyl group may cause a slight bathochromic (red) shift. However, protonation of the amino group to form the anilinium ion typically induces a hypsochromic (blue) shift. This is because the lone pair of electrons on the nitrogen atom, which is delocalized into the aromatic ring in the free base, becomes engaged in the N-H bond in the salt, thus reducing conjugation. Therefore, the absorption maxima for this compound are expected at shorter wavelengths compared to its free base, 4-Bromo-N-ethylaniline.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λ_max (nm) | Solvent |

| π → π* (Benzene Ring) | ~240 - 250 | Ethanol (B145695)/Methanol |

| π → π* (Benzene Ring) | ~290 - 300 | Ethanol/Methanol |

Note: Values are estimated based on data for 4-bromoaniline nist.gov and general effects of N-alkylation and protonation.

Mass Spectrometry (MS) and Elemental Analysis for Molecular Confirmation

Mass Spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and elemental formula. When this compound is analyzed by conventional techniques like electron ionization (EI-MS), the HCl is typically lost, and the resulting spectrum corresponds to the free base, 4-Bromo-N-ethylaniline.

The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The calculated monoisotopic mass for the free base C₈H₁₀BrN is approximately 198.9997 Da. nih.gov Fragmentation patterns would likely involve the loss of an ethyl group or other characteristic cleavages.

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-N-ethylaniline

| Ion | Predicted m/z | Description |

| [C₈H₁₀⁷⁹BrN]⁺ | ~199 | Molecular Ion (M⁺) |

| [C₈H₁₀⁸¹BrN]⁺ | ~201 | Molecular Ion (M+2⁺) |

| [M-CH₃]⁺ | ~184/186 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | ~170/172 | Loss of an ethyl radical |

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, etc.) in a compound. This technique is fundamental for confirming the empirical and molecular formula. For this compound (C₈H₁₁BrClN), the theoretical elemental composition can be calculated from its molecular weight (236.54 g/mol ). Experimental values that fall within an acceptable error margin (typically ±0.4%) of the calculated values confirm the purity and elemental formula of the synthesized compound. researchgate.netnih.gov

Table 5: Elemental Analysis Data for this compound (C₈H₁₁BrClN)

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 40.61 |

| Hydrogen | H | 4.69 |

| Bromine | Br | 33.78 |

| Chlorine | Cl | 14.98 |

| Nitrogen | N | 5.92 |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are powerful tools for exploring the structural and electronic properties of molecules. For compounds analogous to 4-Bromo-N-ethylaniline hydrochloride, such as 4-bromo-N,N-dimethylaniline and other substituted anilines, DFT methods are frequently employed. tci-thaijo.org The B3LYP functional (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with a basis set like 6-311++G(d,p) is commonly used for these calculations. researchgate.net These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties. doi.org For instance, in a study on 4-bromoanilinium perchlorate, DFT calculations were implemented to explore its electronic and structural characteristics. researchgate.net Similarly, ab initio methods like Hartree-Fock (HF) are also utilized, often in conjunction with DFT, to provide a comprehensive theoretical analysis. doi.org

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO, LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. For aniline (B41778) derivatives, the HOMO is typically localized on the aromatic ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO's energy and location can indicate the most likely sites for nucleophilic attack. researchgate.net

Energy Gap (ΔE): A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

In a related compound, 4-bromoanilinium perchlorate, frontier molecular orbital analysis was used to determine its reactive tendencies. researchgate.net For another analog, 4-bromo-3-(methoxymethoxy) benzoic acid, the HOMO-LUMO energy gap was calculated to be 4.46 eV, providing a quantitative measure of its chemical reactivity. researchgate.net

Prediction of Reactivity Descriptors (Ionization Potential, Electron Affinity, Chemical Hardness, Electrophilicity, Nucleophilicity)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative framework for understanding the chemical behavior of a molecule. These descriptors are widely calculated for aniline derivatives using DFT. tci-thaijo.org

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is less reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η).

Nucleophilicity: The ability of a molecule to donate electrons. High HOMO energy corresponds to higher nucleophilicity.

Studies on various substituted anilines have shown that the introduction of different functional groups can significantly alter these reactivity descriptors. thaiscience.info For example, the analysis of 4-bromo-3-(methoxymethoxy) benzoic acid involved determining these descriptors to predict its reactivity. researchgate.net

Molecular Geometry Optimization and Vibrational Analysis

Before calculating other properties, the molecular geometry is optimized to find the lowest energy conformation. This is a standard procedure in computational studies, performed using methods like DFT. researchgate.net Following optimization, vibrational frequency analysis is carried out. This analysis serves two main purposes:

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

It allows for the prediction of the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to validate the computational method. doi.org

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. thaiscience.info The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow: Regions of negative potential (electron-rich), indicating favorable sites for electrophilic attack. In aniline derivatives, these are often found around the nitrogen atom and certain positions on the aromatic ring.

Blue: Regions of positive potential (electron-poor), indicating favorable sites for nucleophilic attack.

Green: Regions of neutral potential.

MEP analysis helps in understanding intermolecular interactions and the reactive behavior of the molecule. thaiscience.infoyoutube.com

Exploration of Nonlinear Optical (NLO) Properties

Organic molecules with delocalized π-electron systems, particularly those with donor and acceptor groups, are of great interest for their potential applications in nonlinear optics. Aniline derivatives often exhibit significant NLO properties. Computational methods are used to calculate key NLO parameters:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity. A high β value indicates a strong NLO response.

For 4-bromoanilinium perchlorate, the calculated dipole moment, polarizability, and first-order hyperpolarizability were reported as 13.5028 D, 20.504 × 10⁻²⁴ esu, and 2.1218 × 10⁻³⁰ esu, respectively, suggesting potential for NLO applications. researchgate.net Similarly, studies on other bromo-substituted aniline compounds have investigated their third-order NLO properties. nih.govresearchgate.net

Mechanistic Modeling of Reaction Pathways

Emerging Research Frontiers and Future Perspectives

Development of Greener Synthetic Approaches

The principles of green chemistry are increasingly influencing the development of synthetic routes in the chemical industry, aiming to reduce waste and environmental impact. For 4-Bromo-N-ethylaniline hydrochloride, future research is likely to focus on developing more sustainable synthetic methods. Traditional syntheses often involve multi-step processes with hazardous reagents. Greener alternatives could draw inspiration from methodologies developed for similar compounds, such as the two-step synthesis of 4-bromoacetanilide from aniline (B41778), which utilizes less hazardous reagents like a ceric ammonium (B1175870) nitrate–KBr combination for bromination instead of elemental bromine. researchgate.net

Potential greener approaches for the synthesis of 4-Bromo-N-ethylaniline could include:

Catalytic N-alkylation: Instead of traditional alkylating agents, catalytic methods using ethanol (B145695) as a "green" ethylating agent in the presence of a suitable catalyst could be explored. This would reduce the use of toxic ethyl halides.

One-pot Syntheses: Developing a one-pot reaction where the bromination and N-ethylation of aniline occur sequentially in the same reaction vessel would minimize solvent usage and purification steps.

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a promising avenue. chemicalbook.com

These approaches, if successfully developed, would not only make the production of this compound more environmentally friendly but also potentially more cost-effective.

Exploration of Novel Reactivities and Transformation Pathways

The bromine atom and the secondary amine group in 4-Bromo-N-ethylaniline provide two reactive sites, opening up a wide array of possibilities for novel chemical transformations. The presence of the bromine atom on the aromatic ring makes it an ideal substrate for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Future research is expected to explore:

Palladium-Catalyzed Cross-Coupling Reactions: There is significant potential for using 4-Bromo-N-ethylaniline in Suzuki, Heck, and Sonogashira coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. mdpi.combeilstein-journals.org These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, the Suzuki coupling of 4-bromo-substituted heterocycles has been shown to proceed in good yields. beilstein-journals.org

Buchwald-Hartwig Amination: The N-H bond of the ethylamino group could be a site for further functionalization through Buchwald-Hartwig amination, allowing for the synthesis of more complex tri-substituted aniline derivatives.

Electrophilic Aromatic Substitution: The electron-donating nature of the N-ethylamino group activates the aromatic ring, making it susceptible to further electrophilic substitution, leading to polysubstituted aniline derivatives with diverse properties.

The exploration of these reactivities will undoubtedly expand the synthetic utility of this compound as a versatile building block in organic synthesis.

Integration into Advanced Functional Materials Research

The unique electronic properties of substituted anilines make them attractive candidates for the development of advanced functional materials. The interplay between the electron-donating ethylamino group and the electron-withdrawing bromine atom in 4-Bromo-N-ethylaniline can be harnessed to create materials with interesting optical and electronic properties.

Emerging areas of application could include:

Organic Electronics: Brominated organic compounds are precursors in the synthesis of polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom provides a convenient handle for polymerization and modification through cross-coupling reactions. Research on brominated diphenylamine (B1679370) derivatives suggests their potential in electronics. researchgate.net

Nonlinear Optical (NLO) Materials: The molecular structure of 4-Bromo-N-ethylaniline, with its donor-acceptor character, is a promising feature for NLO applications. A study on 4-bromo-2-nitroaniline (B116644) showed that the presence of bromine can enhance the second harmonic generation (SHG) efficiency. ripublication.com This suggests that derivatives of 4-Bromo-N-ethylaniline could be investigated for similar properties.

Dyes and Pigments: As a derivative of aniline, 4-Bromo-N-ethylaniline can serve as a precursor for the synthesis of novel azo dyes and other pigments with specific color and fastness properties. ketonepharma.com

The integration of this compound into materials science research could lead to the development of new technologies with enhanced performance and functionalities.

Computational Design and Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and designing synthetic pathways. For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.

Future computational research could focus on:

Predicting Reactivity: DFT calculations can be used to determine the electron density, frontier molecular orbitals (HOMO-LUMO gap), and electrostatic potential of 4-Bromo-N-ethylaniline. tci-thaijo.org This information can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions.

Designing Functional Materials: Computational screening of derivatives of 4-Bromo-N-ethylaniline can help identify candidates with desirable electronic and optical properties for applications in materials science. This predictive approach can save significant time and resources in the laboratory.

Understanding Reaction Mechanisms: Computational modeling can elucidate the mechanisms of reactions involving 4-Bromo-N-ethylaniline, such as cross-coupling reactions, which can lead to the optimization of reaction conditions and the development of more efficient catalysts. Studies on substituted anilines have already demonstrated the utility of computational methods in predicting metabolic fate and oxidation potentials. nih.govumn.edu

The synergy between computational and experimental chemistry will be crucial in unlocking the full potential of this compound.

Role in Expanding Chemical Methodologies

As a versatile building block, this compound has the potential to contribute to the expansion of existing chemical methodologies and the development of new synthetic strategies. Its bifunctional nature allows for sequential or orthogonal functionalization, providing access to a wide range of complex molecules from a relatively simple starting material.

The compound can play a role in:

Diversity-Oriented Synthesis (DOS): The ability to selectively react at either the bromine or the nitrogen site makes 4-Bromo-N-ethylaniline an excellent starting point for DOS, a strategy aimed at the rapid synthesis of large and diverse libraries of compounds for high-throughput screening in drug discovery and materials science.

Development of New Catalytic Systems: The use of 4-Bromo-N-ethylaniline as a substrate in the development and testing of new catalysts for cross-coupling and other reactions can help in advancing the field of catalysis.

Synthesis of Novel Heterocyclic Compounds: The reactive sites on 4-Bromo-N-ethylaniline can be utilized in cyclization reactions to construct novel heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active molecules.

By serving as a reliable and versatile intermediate, this compound can contribute to the ever-expanding toolkit of synthetic organic chemists, enabling the creation of novel molecules with tailored properties.

Q & A

Basic Questions

Q. What are the optimal conditions for synthesizing 4-Bromo-N-ethylaniline hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis typically involves bromination of N-ethylaniline followed by HCl salt formation. Key parameters include:

- Temperature : Controlled bromination at 0–5°C minimizes side reactions (e.g., di-substitution) .

- Solvent : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

- Yield Optimization : Stoichiometric excess of brominating agent (1.2 eq) with slow addition to avoid exothermic side reactions.

Q. Which analytical techniques are recommended for assessing the purity of this compound in research settings?

- Methodological Answer :

- HPLC : Utilize a C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol-phosphate buffer (30:70) at 1 mL/min flow rate. UV detection at 207 nm provides linearity (R² > 0.999) for quantification .

- Melting Point : Compare observed mp (53–55°C) with literature values to confirm crystallinity .

- Elemental Analysis : Validate C, H, N, and Br content (±0.3% theoretical) .

Advanced Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ to avoid splitting from residual protons. Check for solvent peaks (e.g., DMSO at 2.5 ppm) .

- Impurity Peaks : Compare with reference spectra of common byproducts (e.g., unreacted N-ethylaniline at δ 6.8–7.2 ppm).

- Advanced Techniques : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to model electron density around the bromine atom, predicting sites for SN2 reactions .

- Solvent Effects : Use COSMO-RS to simulate solvation in polar solvents (e.g., DMF), correlating with experimental kinetic data .

Data Contradiction Analysis

Q. How should researchers address conflicting LogP values reported for this compound?

- Methodological Answer :

- Experimental Validation : Measure LogP via shake-flask method (octanol/water partitioning) at pH 5.5 and 7.4 to account for ionization .

- Computational Cross-Check : Compare results with software predictions (e.g., ChemAxon, ACD/Labs) and adjust for salt dissociation effects .

Key Notes

- Safety : Handle brominated amines in fume hoods; HCl vapors require PPE (gloves, goggles) .

- Impurity Profiling : Use reference standards (e.g., 2-(3-Bromophenyl)ethanamine HCl) for HPLC calibration .

- Advanced Applications : Explore derivatives for pharmacological screening (e.g., kinase inhibitors) using structure-activity relationship (SAR) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.